N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide is a synthetic compound classified as a pyridazinecarboxamide derivative. This class of compounds has attracted attention in pharmaceutical research due to their diverse biological activities []. Specifically, N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide has been investigated for its potential as a therapeutic agent for Parkinson's disease due to its interaction with metabotropic glutamate receptors of group III (mGluR4) [, ].
N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4) []. mGluR4 receptors are primarily located presynaptically and their activation leads to a decrease in neurotransmitter release, particularly glutamate []. This inhibitory action is believed to be beneficial in the treatment of Parkinson's disease, which is characterized by excessive glutamate release and neuronal death in specific brain regions. While the precise details of the binding interaction are not yet fully elucidated, it is likely that the compound's specific structural features allow it to interact with the mGluR4 receptor's binding site, leading to its activation and downstream signaling events.
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: